7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine
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Overview
Description
7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by a fused ring system consisting of a thiazole ring and a pyrimidine ring, with a methoxy group at the 7th position and an amino group at the 2nd position. Thiazolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), particularly cdk2 . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to the arrest of cell proliferation, making it a potential target for cancer treatment .
Mode of Action
Compounds with similar structures have been shown to inhibit their targets by binding to the active site, thereby preventing the target’s normal function . In the case of CDK2 inhibitors, they typically prevent the phosphorylation of key components necessary for cell proliferation .
Biochemical Pathways
Based on the action of similar compounds, it can be inferred that it may affect the cell cycle regulation pathway by inhibiting cdk2 .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have been shown to significantly inhibit the growth of certain cell lines, suggesting potential cytotoxic activities .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
It is possible that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are required to confirm these effects and to understand how they occur.
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine typically involves the cyclization of appropriate thioamide and amidine precursors. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide to yield the corresponding thiazolopyrimidine derivative . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of optoelectronic devices due to its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidine: Lacks the methoxy group at the 7th position.
Thiazolo[3,2-a]pyrimidine: Differs in the position of the fused rings.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole ring instead of a thiazole ring.
Uniqueness
7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine is unique due to the presence of the methoxy group at the 7th position, which can influence its electronic properties and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-11-4-3-5(9-2-8-4)12-6(7)10-3/h2H,1H3,(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKYPGWRTFUFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=N1)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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